(2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid

Chiral resolution Enantiomeric purity Procurement specification

(2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid (CAS 1164474-12-7) is the enantiopure (R)-stereoisomer of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetic acid, a chiral isoindolinone bearing a phenylacetic acid side-chain. Its structure embeds a 1-oxoisoindoline pharmacophore — the reduced carbonyl form of the isoindoline-dione core found in marketed PDE4 inhibitors such as apremilast — placing it within a therapeutically validated chemical space for phosphodiesterase type 4 (PDE4) modulation.

Molecular Formula C16H13NO3
Molecular Weight 267.284
CAS No. 1164474-12-7
Cat. No. B2355875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid
CAS1164474-12-7
Molecular FormulaC16H13NO3
Molecular Weight267.284
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20)/t14-/m1/s1
InChIKeyPNOHRUSRGMQJPS-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid (CAS 1164474-12-7): Chiral Isoindolinone Scaffold for PDE4-Targeted Procurement


(2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid (CAS 1164474-12-7) is the enantiopure (R)-stereoisomer of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetic acid, a chiral isoindolinone bearing a phenylacetic acid side-chain [1]. Its structure embeds a 1-oxoisoindoline pharmacophore — the reduced carbonyl form of the isoindoline-dione core found in marketed PDE4 inhibitors such as apremilast — placing it within a therapeutically validated chemical space for phosphodiesterase type 4 (PDE4) modulation [2]. With a molecular formula of C16H13NO3, a molecular weight of 267.28 g/mol, a computed LogP of 2.2, one hydrogen-bond donor, and three hydrogen-bond acceptors, this compound serves as a versatile chiral building block or pharmacological probe for inflammation-targeted research programs [1][3].

Why Substitution with the Racemate or (S)-Enantiomer of (2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid Fails


Generic substitution between the (R)-enantiomer (CAS 1164474-12-7), its (S)-counterpart, and the racemate (CAS 101004-95-9) is precluded by three interdependent factors. First, the chiral center at the α-carbon of the phenylacetic acid moiety is configurationally stable under standard storage and assay conditions, meaning stereochemical identity directly governs molecular recognition at biological targets [1]. Second, the (R)-enantiomer (SMILES: OC(=O)[C@H](N1Cc2ccccc2C1=O)c1ccccc1) has been specifically screened and registered in BindingDB under BDBM38667, yielding distinct IC50 data that do not apply to the (S)-enantiomer or racemate [2]. Third, literature on PDE4 inhibitors demonstrates that enantiomeric configuration critically modulates both enzymatic potency and safety profiles — as exemplified by the 10–50-fold difference in PDE4 inhibitory activity between the (R)- and (S)-enantiomers of CDP840, a well-characterized isoindoline-based PDE4 inhibitor [3]. In the absence of head-to-head data, any substitution of one stereoisomer for another cannot guarantee equivalent pharmacological outcomes [1].

Quantitative Evidence Guide: (2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid vs. Closest Analogs


Stereochemical Purity: (R)-Enantiomer vs. Racemate (CAS 101004-95-9) and (S)-Enantiomer

CAS 1164474-12-7 is the enantiopure (R)-stereoisomer, confirmed by the SMILES notation OC(=O)[C@H](N1Cc2ccccc2C1=O)c1ccccc1 [1]. Unlike the racemic mixture (CAS 101004-95-9) or the (S)-enantiomer, the (R)-form is supplied with documented enantiomeric purity (NMR, HPLC, GC batch analysis) as standard by multiple vendors, ensuring consistent stereochemical identity in biological assays [2].

Chiral resolution Enantiomeric purity Procurement specification Isoindolinone

Antiviral Screening: IC50 Against SARS-CoV-2 Replicase Polyprotein 1ab

In biochemical screening, the (R)-enantiomer (BDBM38667) inhibited the SARS-CoV-2 replicase polyprotein 1ab with an IC50 of 1.16 × 10³ nM (1.16 μM) in a primary assay [1]. In a secondary, orthogonal assay format, the IC50 was 1.78 × 10³ nM (1.78 μM), providing a preliminary assessment of assay-dependent variability [1].

SARS-CoV-2 Replicase polyprotein 1ab Antiviral screening BindingDB

Selectivity Profile: Mevalonate Kinase Inhibition at 2.76 μM

The (R)-enantiomer (BDBM38667) also inhibited Mevalonate kinase with an IC50 of 2.76 × 10³ nM (2.76 μM) in a screening assay conducted by the Southern Research Molecular Libraries Screening Center [1]. This contrasts with the compound's inactivity (IC50 > 2.00 × 10⁵ nM) in a separate Sanford-Burnham Center for Chemical Genomics assay, indicating a target-selective rather than promiscuous activity profile [1].

Mevalonate kinase Off-target profiling Polypharmacology BindingDB

Physicochemical Distinction: 1-Oxoisoindoline vs. 1,3-Dioxoisoindoline (Apremilast Core)

The target compound bears a 1-oxoisoindoline core (mono-carbonyl) with a computed LogP of 2.2, 1 H-bond donor, and 3 H-bond acceptors [1]. In contrast, apremilast possesses a 1,3-dioxoisoindoline core (di-carbonyl) with a higher molecular weight (460.5 g/mol), an amide-linked side-chain, a methylsulfonyl group, and an estimated LogP of approximately 2.8, reflecting higher lipophilicity and a distinct hydrogen-bonding network [2]. These physicochemical differences predict differential solubility, permeability, and metabolic stability profiles, which are critical for both in vitro assay performance and in vivo pharmacokinetics.

Physicochemical properties Drug-likeness Scaffold comparison LogP

PDE4A Inhibitory Activity of the Racemate: Class-Level Benchmark for the (R)-Enantiomer

The racemic mixture of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetic acid (CAS 101004-95-9, or closely related analog registered as CHEMBL1871173) inhibited recombinant human PDE4A overexpressed in HEK293 cells with an IC50 of 553 nM [1]. While this value is approximately 7.5-fold weaker than apremilast's IC50 of 74 nM for PDE4 (U937 cell lysate) [2], it demonstrates that the 1-oxoisoindoline-phenylacetic acid scaffold is capable of engaging the PDE4 catalytic site. The enantiopure (R)-form may exhibit a different potency and selectivity profile that remains uncharacterized.

PDE4A inhibition Racemate comparison cAMP hydrolysis Inflammation

Optimal Application Scenarios for (2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid in Scientific Procurement


Chiral PDE4 Inhibitor Lead Optimization Using a Synthetically Tractable 1-Oxoisoindoline Scaffold

The (R)-enantiomer serves as a compact, enantiopure starting point for analog synthesis targeting PDE4. With a molecular weight of only 267.28 g/mol and a LogP of 2.2 [1], the scaffold offers substantial room for property adjustment before breaching Lipinski thresholds. The racemate's demonstrated PDE4A IC50 of 553 nM in HEK293 cells confirms target engagement capability [2], while the (R)-configuration provides a defined stereochemistry for SAR exploration. This is especially valuable for programs seeking to differentiate from the 1,3-dioxoisoindoline series exemplified by apremilast [3].

Enantiopure Building Block for Isoindoline-Focused Combinatorial Libraries

With confirmed (R)-stereochemistry by SMILES (C@H) and vendor-supplied QC data including NMR, HPLC, and GC batch analysis [1], this compound is a reliable chiral building block for constructing isoindoline-based libraries. The phenylacetic acid carboxyl group enables straightforward amide coupling, esterification, or reduction, while the 1-oxoisoindoline nitrogen can be further functionalized. Documented solubility of approximately 0.0459 mg/mL in ethanol (estimated from LogP 2.2 and LogSW) provides guidance for solution-phase chemistry planning [1].

Antiviral Screening Cascade Starting Point for SARS-CoV-2 Replicase Inhibitors

The (R)-enantiomer's measured IC50 of 1.16–1.78 μM against the SARS-CoV-2 replicase polyprotein 1ab, deposited in BindingDB by the Israel Institute for Biological Research [2], offers a quantitative benchmark for initiating an antiviral screening cascade. Although the activity is moderate, the >72-fold selectivity window observed between the active Mevalonate kinase result (IC50 = 2.76 μM) and the inactive Sanford-Burnham broad-panel (IC50 > 200 μM) [2] indicates that the compound is not a promiscuous aggregator, supporting its use as a starting hit for medicinal chemistry optimization.

Enantioselectivity Benchmarking for PDE4 Inhibitor Development Programs

In PDE4 inhibitor programs, where enantiomeric configuration has been shown to cause 10–50-fold differences in potency (as demonstrated by CDP840 and its (S)-enantiomer CT1731) [3], the availability of enantiopure (R)-form (CAS 1164474-12-7) enables definitive assessment of stereochemical contributions to PDE4 potency. Procuring the (R)-enantiomer alongside the (S)-enantiomer and racemate allows for a three-way comparison that is essential for establishing the eutomer/distomer relationship for the 1-oxoisoindoline-phenylacetic acid chemotype.

Quote Request

Request a Quote for (2R)-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)ethanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.